ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate
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Overview
Description
ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethyl ketones under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide and trifluoromethyl ketones .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and various substituted cyclohexene derivatives .
Scientific Research Applications
ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
- Ethyl 4-oxo-2-phenyl-2-cyclohexene-1-carboxylate
- Ethyl 4-oxo-2-(methyl)-2-cyclohexene-1-carboxylate
- Ethyl 4-oxo-2-(chloromethyl)-2-cyclohexene-1-carboxylate
Comparison: ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .
Properties
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRWPPHCYXMELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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